[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester
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Overview
Description
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester is a chemical compound with a unique structure that combines a cyclohexyl ring, an amino-ethoxy group, and a carbamic acid benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Another approach involves the radical or nucleophilic addition of nitrogen species to an unsaturated C–C bond, followed by further functionalization .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process. For example, the esterification of amino acids with methanol using trimethylchlorosilane has been shown to be an efficient method for producing amino acid methyl esters .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including cancer and neurological disorders.
Industry
Mechanism of Action
The mechanism of action of [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxylate Schiff bases: These compounds have similar structural features and are used in various therapeutic applications.
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
4-Aminocoumarin derivatives: These compounds are used as building blocks in organic synthesis and have various applications in medicinal chemistry.
Uniqueness
What sets [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid benzyl ester apart from these similar compounds is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
benzyl N-[4-(2-aminoethoxy)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c17-10-11-20-15-8-6-14(7-9-15)18-16(19)21-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISAYYBYTBCJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)OCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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